molecular formula C12H9F2NO2 B2591839 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2111067-88-8

5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2591839
CAS RN: 2111067-88-8
M. Wt: 237.206
InChI Key: MUTNRANMULZGJX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions in biological systems .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis strategies. For example, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For a similar compound, 3,4-Difluorophenylacetic acid, the melting point is reported to be 46-50 °C, and it is described as a beige crystalline solid .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on similar compounds, including various pyrrole and pyrrole-2-carboxylic acid derivatives, has led to significant advancements in chemical synthesis techniques and the exploration of their potential biological activities. For example, the development of novel synthetic methodologies for highly functionalised pyrrole derivatives showcases the utility of these compounds in constructing complex molecular architectures with potential pharmacological applications (Meninno, Carratù, Overgaard, & Lattanzi, 2021). Additionally, structural and spectral studies on pyrazole-4-carboxylic acid derivatives highlight the importance of these compounds in understanding the relationship between molecular structure and biological activity (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Biological Activity Exploration

Research has been conducted on various pyrrole derivatives to assess their potential as therapeutic agents. Studies on compounds structurally related to 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid have identified several with promising analgesic, anti-inflammatory, and antimicrobial activities. For instance, the exploration of pyrrolopyridine analogs and their antibacterial activities highlights the potential for these compounds in developing new therapeutic agents (Toja, Kettenring, Goldstein, & Tarzia, 1986). Furthermore, the synthesis and evaluation of pyrrole-based hydrazide-hydrazones as potential antioxidant agents indicate the broad spectrum of biological activities that pyrrole derivatives can exhibit (Mateev, Georgieva, & Zlatkov, 2022).

Advanced Materials and Molecular Engineering

The versatility of pyrrole derivatives extends beyond pharmaceutical applications to materials science and molecular engineering. The design and synthesis of novel compounds, such as the exploration of pyrrolo[3,2-b]carbazoles, demonstrate the potential of these molecules in creating new materials with specific electronic or optical properties (Chunchatprasert, Rao, & Shannon, 1992).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, 3,4-Difluorophenylacetic acid, it is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNRANMULZGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

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